molecular formula C20H20N2O2 B7698782 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide

Cat. No. B7698782
M. Wt: 320.4 g/mol
InChI Key: BLQADIGXGCEJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide, commonly known as Clioquinol, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide involves chelation of metal ions such as copper and zinc. This chelation disrupts the function of enzymes that require these metal ions, leading to inhibition of their activity. This mechanism is believed to be responsible for the antifungal, antibacterial, and antiviral properties of the compound. It is also thought to play a role in the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that require copper and zinc, leading to antifungal, antibacterial, and antiviral effects. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be toxic to cells at high concentrations, and its chelation of metal ions can interfere with the activity of other enzymes.

Future Directions

There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide. One area of research is the development of new therapeutic applications for the compound, particularly in the treatment of Alzheimer's disease and cancer. Another area of research is the development of new synthetic analogs of the compound that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the potential side effects of the compound and its interactions with other drugs.

Synthesis Methods

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide can be synthesized by reacting 2-hydroxy-7-methylquinoline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by purification using column chromatography.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antifungal, antibacterial, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and other neurological disorders.

properties

IUPAC Name

N,3-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-5-4-6-16(9-13)20(24)22(3)12-17-11-15-8-7-14(2)10-18(15)21-19(17)23/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQADIGXGCEJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)CC2=CC3=C(C=C(C=C3)C)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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